3-benzyl-6-chloro-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound features a unique structure with multiple functional groups, including benzyl, chloro, methyl, and phenylethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves several steps, typically starting with the preparation of the chromeno[8,7-e][1,3]oxazin-2-one core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as substituted benzaldehydes and amines. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents. These compounds share a similar core structure but differ in the nature and position of their substituents, which can significantly impact their chemical and biological properties.
Some similar compounds include:
- 3-Benzyl-6-chloro-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 3-Benzyl-6-chloro-4-methyl-9-(2-phenylethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
The uniqueness of 3-BENZYL-6-CHLORO-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H24ClNO3 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-4-methyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H24ClNO3/c1-18-21-15-24(28)26-23(16-29(17-31-26)13-12-19-8-4-2-5-9-19)25(21)32-27(30)22(18)14-20-10-6-3-7-11-20/h2-11,15H,12-14,16-17H2,1H3 |
InChI Key |
FZGPSMZTHTULIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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